molecular formula C16H21N3 B6438079 2,4-dimethyl-7-(3-methylpiperidin-1-yl)-1,8-naphthyridine CAS No. 2549035-62-1

2,4-dimethyl-7-(3-methylpiperidin-1-yl)-1,8-naphthyridine

Cat. No.: B6438079
CAS No.: 2549035-62-1
M. Wt: 255.36 g/mol
InChI Key: UOMNWFHOHRXRCS-UHFFFAOYSA-N
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Description

2,4-dimethyl-7-(3-methylpiperidin-1-yl)-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with dimethyl groups and a methylpiperidinyl group. The presence of nitrogen atoms in the ring structure imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-7-(3-methylpiperidin-1-yl)-1,8-naphthyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthyridine core, followed by the introduction of the dimethyl groups and the methylpiperidinyl group. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran. The reactions are usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or platinum, can also enhance the reaction rates and yields. The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-7-(3-methylpiperidin-1-yl)-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst, such as palladium on carbon, can reduce any unsaturated bonds present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace existing substituents on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional hydroxyl or carbonyl groups, while reduction can produce fully saturated naphthyridine rings.

Scientific Research Applications

2,4-dimethyl-7-(3-methylpiperidin-1-yl)-1,8-naphthyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism by which 2,4-dimethyl-7-(3-methylpiperidin-1-yl)-1,8-naphthyridine exerts its effects involves its interaction with specific molecular targets. The nitrogen atoms in the naphthyridine ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The compound may also interfere with cellular pathways by modulating the activity of key proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate: Another heterocyclic compound with similar structural features.

    3,5-dimethylpyrazole: A compound with a pyrazole ring that shares some chemical reactivity with naphthyridines.

    1,2,4-triazole derivatives: Known for their biological activity and structural similarity to naphthyridines.

Uniqueness

2,4-dimethyl-7-(3-methylpiperidin-1-yl)-1,8-naphthyridine is unique due to its specific substitution pattern and the presence of both dimethyl and methylpiperidinyl groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,4-dimethyl-7-(3-methylpiperidin-1-yl)-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3/c1-11-5-4-8-19(10-11)15-7-6-14-12(2)9-13(3)17-16(14)18-15/h6-7,9,11H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMNWFHOHRXRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(C=C2)C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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